![molecular formula C17H16BrClN2O2 B6424302 4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine CAS No. 2034430-73-2](/img/structure/B6424302.png)
4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine
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Overview
Description
4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and various substituents including bromobenzoyl and chloropyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common method involves the reaction of 2-bromobenzoyl chloride with piperidine to form the intermediate 1-(2-bromobenzoyl)piperidine. This intermediate is then reacted with 3-chloropyridine under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of this compound is its potential anticancer properties. Research has indicated that derivatives of pyridine compounds exhibit promising anticancer activity. The structural features of 4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine may enhance its efficacy against various cancer cell lines by inhibiting specific pathways involved in tumor growth and proliferation .
Neuropharmacology
The compound's piperidine moiety is known for its interaction with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, which are critical in managing conditions such as depression and anxiety .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing piperidine and pyridine rings. The presence of halogen atoms, such as bromine and chlorine, may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This makes it a candidate for developing new antimicrobial agents .
Material Sciences
Polymer Chemistry
In material sciences, the compound can be utilized to synthesize novel polymers with enhanced properties. The incorporation of piperidine derivatives into polymer matrices can improve thermal stability and mechanical strength. Such materials could find applications in coatings, adhesives, and other industrial products.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies indicate that modifications to the piperidine ring or the introduction of different substituents on the pyridine can significantly alter its pharmacological profile .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine involves its interaction with specific molecular targets. The piperidine and pyridine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromobenzoyl and chloropyridine groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine
- 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine
- 4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-3-chloropyridine
Uniqueness
4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine is unique due to the presence of the bromobenzoyl group, which can influence its chemical reactivity and biological activity. The combination of the piperidine and pyridine rings also contributes to its distinct properties, making it a valuable compound for research and development in various fields.
Biological Activity
4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring linked to a chloropyridine moiety through a bromobenzoyl group. The synthesis typically involves multiple steps, beginning with the reaction of 2-bromobenzoyl chloride with piperidine to form an intermediate, which is subsequently reacted with 3-chloropyridine. This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The piperidine and pyridine rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of bromobenzoyl and chloropyridine groups may enhance the compound's binding affinity for these targets, making it a candidate for therapeutic applications.
Pharmacological Activities
Research has indicated several pharmacological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro .
- Antibacterial Activity : The compound's structure suggests potential antibacterial properties. Similar piperidine derivatives have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating that this compound may also possess similar activity .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. Studies have shown that certain piperidine derivatives exhibit significant inhibitory effects on these enzymes, which are crucial in various physiological processes .
Study 1: Anticancer Properties
In a study focusing on the anticancer activity of piperidine derivatives, compounds structurally related to this compound were evaluated for their effectiveness against different cancer cell lines. Results indicated that these compounds could inhibit cell growth significantly at low concentrations (IC50 values ranging from 0.5 to 10 µM), suggesting their potential as therapeutic agents .
Study 2: Antibacterial Efficacy
Another study assessed the antibacterial efficacy of synthesized compounds containing the piperidine nucleus. The results demonstrated moderate to strong activity against several bacterial strains, with some derivatives showing IC50 values as low as 2 µM against Bacillus subtilis, indicating promising antibacterial properties .
Study 3: Enzyme Inhibition Analysis
Research on enzyme inhibition highlighted that certain derivatives could inhibit urease effectively, with IC50 values lower than those of standard inhibitors. This suggests that this compound could be developed further as a potent urease inhibitor .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2-bromophenyl)-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c18-14-4-2-1-3-13(14)17(22)21-9-6-12(7-10-21)23-16-5-8-20-11-15(16)19/h1-5,8,11-12H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDNLNHWZZOSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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